Predicted Lipophilicity & H-Bonding Profile
Computational predictions indicate that ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has a LogP of 3.57 and zero hydrogen-bond donors . The symmetrical 3,5-dichloro arrangement yields a distinct dipole moment and electrostatic surface compared to the 2,4-dichloro regioisomer. While experimental LogP values for the closest analogs are not publicly available, the predicted LogP of the target compound falls within the optimal range for CNS penetration (LogP 2–4) and oral bioavailability, whereas the des-chloro analog (ethyl 5-phenyl-1-methyl-1H-pyrazole-3-carboxylate, CAS 81153-64-2) has a lower predicted LogP (approximately 2.80 at pH 7.4 [1]), reflecting the significant lipophilicity contribution of the two chlorine atoms.
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | LogP = 3.5706 (predicted); H-bond donors = 0; TPSA = 44.12 Ų |
| Comparator Or Baseline | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS 81153-64-2): LogD (pH 7.4) = 2.80 (predicted); des-chloro analog |
| Quantified Difference | ΔLogP ≈ +0.77 (target vs. des-chloro phenyl analog); HBD = 0 (target) vs. HBD = 0 (both) |
| Conditions | Computational prediction (unspecified software/method); ChemScene and Chembase data |
Why This Matters
The higher LogP of the 3,5-dichlorophenyl derivative implies greater membrane permeability potential relative to the des-chloro analog, which is a critical selection criterion when designing compounds for intracellular target engagement or CNS applications.
- [1] Chembase. Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate. CAS 81153-64-2. LogD (pH 7.4) data. https://en.chembase.cn/molecule-172533.html (accessed 2026-05-02). View Source
